

LC-MS/MS analysis of paraquat dichloride in biological samples

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Compound of Interest

Compound Name: Paraquat dichloride

Cat. No.: B1678430

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An advanced method for the determination of **paraquat dichloride** in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is presented. This application note provides a comprehensive protocol for the quantification of paraquat in samples such as blood, urine, and tissue homogenates, tailored for researchers, scientists, and professionals in drug development and forensic toxicology.

Introduction

Paraquat is a highly toxic quaternary ammonium herbicide, and its detection in biological samples is crucial for clinical and forensic investigations.^{[1][2]} The inherent polarity and non-volatility of paraquat make its analysis challenging.^[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a sensitive, selective, and robust analytical solution for the quantification of this compound.^{[1][2][3]} This method overcomes the limitations of older techniques like gas chromatography, which require derivatization, and high-performance liquid chromatography with UV detection, which may lack specificity.^[1]

Principle of the Method

The methodology involves the isolation of paraquat from the biological matrix, followed by chromatographic separation and detection by mass spectrometry. Solid-phase extraction (SPE) is a commonly employed technique for sample clean-up and concentration.^{[4][5]}

Chromatographic separation is typically achieved using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating highly polar compounds like paraquat.^{[4][5][6][7][8]} The identification and quantification are performed using

a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[3]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted for blood, urine, and tissue homogenates.[4]

Materials:

- Whole blood, urine, or tissue homogenate
- Internal Standard (IS) solution (e.g., Paraquat-d6 or Ethyl viologen)
- 0.1 M Phosphate buffer (pH 7)
- Methanol (LC-MS grade)
- Deionized water
- Acetonitrile (LC-MS grade)
- Trifluoroacetic acid (TFA)
- SPE cartridges (e.g., Waters Oasis WCX)

Procedure:

- To 1 mL of the biological sample (or 1 g of tissue homogenate), add 3 mL of 0.1 M phosphate buffer (pH 7) and the internal standard.[4]
- Vortex the mixture and centrifuge at 8000 rpm for 10 minutes.[4]
- Condition the SPE column by sequentially passing 3 mL of methanol, 3 mL of deionized water, and 1 mL of 0.1 M phosphate buffer (pH 7).[4]
- Load the supernatant from the centrifuged sample onto the conditioned SPE column.[4]

- Wash the column with 3 mL of 0.1 M phosphate buffer (pH 7), followed by 3 mL of deionized water, and then 3 mL of methanol.[4]
- Dry the column under vacuum for 10 minutes.[4]
- Elute the analyte with 1.5 mL of a solution of acetonitrile/water/TFA (84:14:2, v/v).[5]
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[5]
- Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[5]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

- LC System: Waters UPLC system or equivalent[4]
- Column: Waters ACQUITY BEH HILIC (50 mm × 2.1-mm i.d., 1.7 µm) or Atlantis HILIC silica column (2.1x150 mm, 5 µm)[4][5]
- Column Temperature: 30°C or 35°C[4][5]
- Mobile Phase A: 250 mM Ammonium formate in water, pH adjusted to 3.7 with formic acid[4]
- Mobile Phase B: Acetonitrile[4]
- Flow Rate: 0.30 mL/min[4]
- Injection Volume: 5 µL[4]
- Gradient Elution: A typical gradient starts with a high percentage of organic phase, which is gradually decreased to elute the polar analyte.

Mass Spectrometry (MS) System:

- MS System: Triple quadrupole mass spectrometer (e.g., ACQUITY TQD)[4]
- Ionization Mode: Electrospray Ionization (ESI), Positive mode[4][9]

- Capillary Voltage: 3.5 kV[4][5]
- Cone Voltage: 20 V to 40 V[4][5]
- Source Temperature: 120°C[5]
- Desolvation Temperature: 350°C to 400°C[4][5]
- Cone Gas Flow: 50 L/h[4]
- Desolvation Gas Flow: 600-651 L/h[4][5]
- MRM Transitions:
 - Paraquat: Precursor ion m/z 186, product ions m/z 171 and 77.
 - Internal Standard (Ethyl viologen): Precursor ion m/z 213, product ions m/z 185 and 157.

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for paraquat analysis in various biological matrices.

Table 1: Method Linearity and Sensitivity

Biological Matrix	Linearity Range (ng/mL)	Correlation Coefficient (r ²)	LOD (ng/mL)	LOQ (ng/mL)	Reference
Blood	2 - 500	0.998	0.5	2	[4][6][8]
Blood	0.010 - 2.0 (µg/mL)	0.9994	-	-	[5]
Urine	0.025 - 10.0 (µg/mL)	0.9994	-	-	[5]

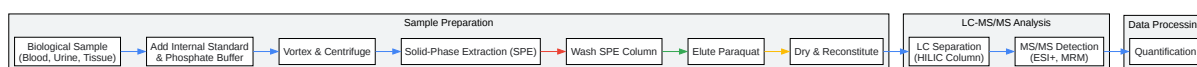
Table 2: Method Precision

Biological Matrix	Concentration Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Reference
Blood	Low, Medium, High	< 10%	< 10%	[6][8]

Table 3: Recovery Studies

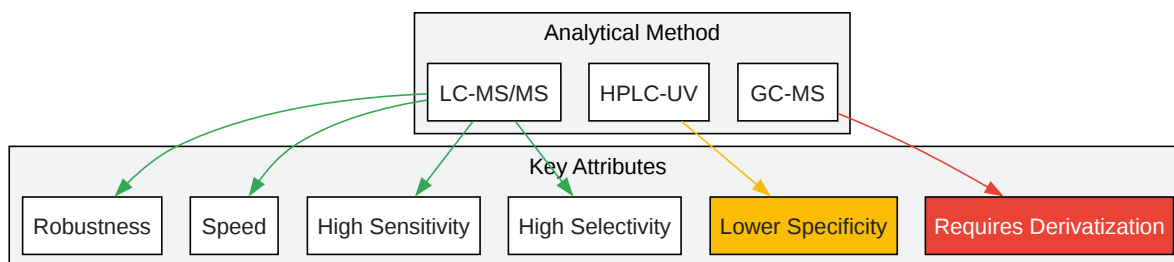
Biological Matrix	Spiked Concentration	Average Recovery (%)	Relative Standard Deviation (RSD%)	Reference
Cowpea	10, 20, 50 µg/kg	68 - 103	14.4 - 25.4	[10][11]
Cotton/Sugarcane	-	70 - 120	< 20	[9]

Visualizations



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Caption: Experimental workflow for LC-MS/MS analysis of paraquat.



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Caption: Comparison of analytical methods for paraquat detection.

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